molecular formula C15H13N3O2 B073431 N-Aminodiphenylhydantoin CAS No. 1224-08-4

N-Aminodiphenylhydantoin

Cat. No. B073431
CAS RN: 1224-08-4
M. Wt: 267.28 g/mol
InChI Key: WDASILDKNHAVRK-UHFFFAOYSA-N
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Description

N-Aminodiphenylhydantoin is a compound derived from the hydantoin class, which is of interest in various chemical syntheses and potentially in medicinal chemistry.

Synthesis Analysis

  • The synthesis of 1-aminohydantoins, including derivatives similar to N-Aminodiphenylhydantoin, can be performed using solid support synthesis with diverse sets of hydrazino amino acids, aldehydes, and amines. This method involves constructing resin-attached hydrazino acid precursors, followed by derivatization and cyclizative cleavage off the resin (Wilson, Li, & Portlock, 1998).
  • Another synthesis method utilizes nitrogen-substituted isocyanates as building blocks in cascade reactions for heterocyclic synthesis. This approach forms 3-aminohydantoin derivatives using phenoxycarbonyl derivatives of hydrazides and hydrazones as precursors (Vincent-Rocan, Clavette, Leckett, & Beauchemin, 2015).

Molecular Structure Analysis

  • Structural elucidation of derivatives of 5,5-diphenylhydantoin, which is closely related to N-Aminodiphenylhydantoin, has been conducted using X-ray analysis. This allows for a detailed understanding of the molecular structure (Kieć‐Kononowicz et al., 2003).

Chemical Reactions and Properties

  • A versatile method for the synthesis of 1-aminohydantoin derivatives enables substitution at all possible positions of the hydantoin ring, indicating a variety of chemical reactions that these compounds can undergo (Bélai, 2003).
  • Lithiation of N'-arylureas derived from amino nitriles can lead to diastereoselective migration of the aryl ring and subsequent spontaneous cyclisation to iminohydantoins (Mas‐Roselló, Okoh, & Clayden, 2018).

Physical Properties Analysis

  • The physical properties of aminohydantoin derivatives can be explored through various chromatographic techniques. For instance, thin-layer chromatography has been used for the separation of amino acid derivatives of thiohydantoins (Bhushan & Reddy, 1987).

Chemical Properties Analysis

  • The chemical properties of aminohydantoins, including N-Aminodiphenylhydantoin, can be inferred from studies on derivatives like 5,5'-disubstituted aminohydantoins. These compounds exhibit selective inhibitory properties and are of interest in biochemical applications (Malamas et al., 2010).

Scientific Research Applications

  • Wound Healing and Collagen Deposition : Sodium Diphenylhydantoin promotes early and significant angiogenesis, resulting in increased collagen deposition and tensile strength in healing wounds. This effect may benefit clinical situations where defective wound collagen deposition leads to poor wound healing (Dacosta et al., 1998).

  • Dermatological Applications : Phenytoin has been used to treat conditions like recessive dystrophic epidermolysis bullosa, linear scleroderma, and pachyonychia congenita. Despite its widespread use, a broad spectrum of cutaneous and immunologic reactions to Phenytoin have been reported (Silverman et al., 1988).

  • Oncology - Tumor Promotion and Liver Injury : Phenytoin has been associated with liver tumor promotion in mice, correlated with CYP2B induction (Diwan et al., 1993). It also plays a role in liver injury through its metabolites and P450-mediated metabolism (Sasaki et al., 2015).

  • Effects on Nucleic Acid and Protein Synthesis : Phenytoin and its related compounds can inhibit DNA and protein synthesis in proliferating human lymphocytes, which could have implications for its anticonvulsant action and potential side effects (Mackinney & Vyas, 1975).

  • Bone and Osteoblastic Differentiation : Phenytoin stimulates osteoblastic differentiation and increases bone nodule formation, alkaline phosphatase activity, and collagen synthesis in fetal rat calvaria cells (Ikedo et al., 1999).

  • Neurological Effects : Studies have shown that Diphenylhydantoin can affect neurotransmitter concentrations in the brain, alter protein metabolism in neuron and neuroglial fractions, and potentially influence neural tube and craniofacial development (Patsalos & Lascelles, 1981; Yanagihara & Hamberger, 1971; Kay et al., 1988).

  • Pharmacokinetics and Drug Interactions : Research into the pharmacokinetics of Phenytoin has revealed aspects of its protein binding, interactions with other drugs, and the effects of factors like temperature and plasma dilution (Lunde Per Knut et al., 1970).

  • Mechanisms of Action : The cellular mode of action of Phenytoin is multifaceted, affecting sodium/potassium transport, calcium influx, and synaptic transmitter movements (Perry et al., 1978).

  • Anticonvulsant Activities and Binding to Neuronal Voltage-Dependent Sodium Channel : Bicyclic hydantoins, including Phenytoin, have been compared for their anticonvulsant activities and interactions with the neuronal voltage-dependent sodium channel (Brouillette et al., 1994).

Future Directions

Future research directions could involve the use of hydrogels for the treatment of oral and maxillofacial diseases , as well as the development of antifungal nanomaterials . Additionally, the development of scientific paper recommendation systems could help identify technologically relevant papers .

properties

IUPAC Name

3-amino-5,5-diphenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDASILDKNHAVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153591
Record name N-Aminodiphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Aminodiphenylhydantoin

CAS RN

1224-08-4
Record name N-Aminodiphenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Aminodiphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Rump, I Ilczuk, T Rabsztyn, K Walczyna - 1981 - pascal-francis.inist.fr
PHARMACOLOGICAL PROPERTIES OF N-AMINODIPHENYLHYDANTOIN, A NEW HYDANTOIN DERIVATIVE WITH ANTICONVULSANT ACTIVITY … PHARMACOLOGICAL …
Number of citations: 7 pascal-francis.inist.fr
IA Hashmi, A Aslam, SK Ali, V Ahmed… - Synthetic …, 2010 - Taylor & Francis
… Pharmacological properties of N-aminodiphenylhydantoin, a new hydantoin derivative with … Preliminary pharmacological investigations of N-aminodiphenylhydantoin, a new hydantoin …
Number of citations: 13 www.tandfonline.com
S Rump, I Ilczuk, K Walczyna… - Monographs in Neural …, 1980 - europepmc.org
… Pharmacological properties of N-aminodiphenylhydantoin, a new hydantoin derivative with anticonvulsant activity. …
Number of citations: 2 europepmc.org
M Kozicka - Annales Universitatis Mariae Curie-Sklodowska. Sectio …, 1993 - europepmc.org
… Pharmacological properties of N-aminodiphenylhydantoin, a new hydantoin derivative with anticonvulsant activity. …
Number of citations: 2 europepmc.org

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